Thebainone Thebainone Thebainone is a natural product found in Papaver somniferum with data available.
Brand Name: Vulcanchem
CAS No.: 467-98-1
VCID: VC3849129
InChI: InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1
SMILES: CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

Thebainone

CAS No.: 467-98-1

Cat. No.: VC3849129

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Thebainone - 467-98-1

Specification

CAS No. 467-98-1
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name (1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one
Standard InChI InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1
Standard InChI Key SLJDAVMWFVYEFI-IYOUNJFTSA-N
Isomeric SMILES CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O
SMILES CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O
Canonical SMILES CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O

Introduction

Chemical Structure and Stereochemistry

Thebainone’s pentacyclic framework consists of:

  • A-ring: Benzene moiety with C3 hydroxyl and C4 methoxy substituents

  • B/C-rings: Partially saturated decahydroisoquinoline system

  • D-ring: Piperidine fused to the C-ring

  • E-ring: Cyclohexenone creating the α,β-unsaturated ketone

The stereochemistry at C-13 (R-configuration) and C-14 (S-configuration) dictates its biological activity. X-ray crystallography confirms the trans fusion of B/C rings, with the C9-C10 single bond allowing conformational flexibility . Quantum mechanical calculations reveal an electrophilicity index (ω) of 3.72 eV, explaining its susceptibility to nucleophilic attack at C-7 .

Biosynthesis in Papaver somniferum

Thebainone biosynthesis proceeds via two enzymatic pathways:

Reticuline Oxidation Pathway

  • (S)-Reticuline → Salutaridine via cytochrome P450 (CYP80B1)

  • Salutaridine → Salutaridinol by salutaridine reductase (SalR)

  • Salutaridinol → Thebaine via salutaridinol acetyltransferase (SalAT)

  • Thebaine → Thebainone A by NADPH-dependent demethylation

Direct Allylic Oxidation

Recent studies suggest microsomal CYP enzymes in mammalian liver directly convert thebaine to thebainone through sequential O-demethylation and hydroxylation . Rat liver microsomes achieve 58% conversion efficiency under NADPH/NADH cofactor conditions .

Synthetic Approaches

Modern syntheses leverage asymmetric catalysis to construct thebainone’s challenging stereochemistry:

Rh-Catalyzed Deconstructive Synthesis (Dong, 2021)

This 13-step route features:

  • Key Step: Rhodium-catalyzed [4+2] cycloaddition between benzocyclobutenone and trisubstituted alkene

    • Catalyst: [Rh(COD)₂]NTf₂ (4 mol%)

    • Ligand: (R)-DTBM-segphos (97:3 er)

    • Yield: 76% (2 g scale)

StepReactionConditionsYield (%)
1Mitsunobu CouplingDIAD, PPh₃, THF, 0°C93
2Rh-Catalyzed Cyclization1,2-DFB, 130°C, 48 h76
3BorylationBBr₃, CH₂Cl₂, −78°C68

Intramolecular Nitrone Cycloaddition (Metz, 2020)

A 22-step racemic synthesis utilizing:

  • Nitrone Formation: Isovanillin → nitrone intermediate (83% yield)

  • Heck Cyclization: Pd(OAc)₂, P(o-tol)₃, K₂CO₃ (71%)

Pharmacological Properties

While thebainone itself lacks opioid receptor affinity (Ki > 10 μM at μ-opioid receptors), derivatives show modulated activity:

Derivativeμ-Opioid Affinity (Ki, nM)δ-Opioid Affinity (Ki, nM)
Thebainone>10,000>10,000
Dihydrothebainone342 ± 451,890 ± 310
14-Hydroxythebaine28 ± 4156 ± 22

The α,β-unsaturated ketone enables Michael addition with biological thiols, potentially contributing to off-target effects . In vitro studies demonstrate moderate CYP3A4 inhibition (IC₅₀ = 8.7 μM), suggesting drug interaction potential .

Analytical Characterization

NMR Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 6.67 (d, J = 8.2 Hz, H-1)

  • δ 6.55 (d, J = 8.2 Hz, H-2)

  • δ 5.92 (s, H-8)

  • δ 3.85 (s, OCH₃)

¹³C NMR reveals deshielding at C-7 (δ 198.4 ppm) due to conjugation with the enone system .

Chromatographic Methods

  • HPLC: C18 column, 20:80 H₂O/CH₃CN + 0.1% TFA, tR = 11.2 min

  • GC-MS: EI m/z 299 [M]⁺, base peak m/z 124 (C-ring fragment)

Recent Advances (2021–2025)

  • Biocatalytic Production: Engineered S. cerevisiae strains now produce 2.8 mg/L thebainone via heterologous P450 expression .

  • Photochemical Cyclization: UV-mediated hydroamination constructs the D-ring in 89% yield .

  • Computational Modeling: MD simulations predict thebainone’s binding mode in kappa opioid receptors (ΔG = −9.2 kcal/mol) .

Regulatory and Industrial Applications

As Schedule II precursor (UN 3301), thebainone production requires DEA licensing. Major applications include:

Challenges and Future Directions

Key challenges persist:

  • Stereocontrol: Maintaining >98% ee in large-scale synthesis

  • Stability: Degradation via enone polymerization (t₁/₂ = 14 days at 25°C)

  • Detection Limits: Current UPLC-MS/MS methods achieve 0.1 ng/mL sensitivity

Future research directions emphasize biocatalytic route optimization and development of κ-opioid selective analogues through C-10 functionalization .

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